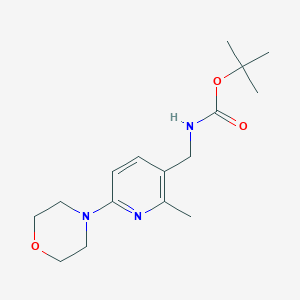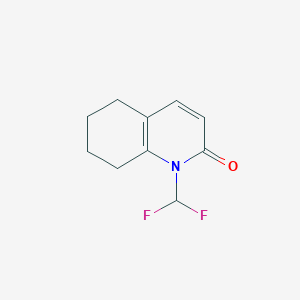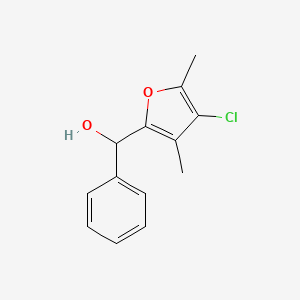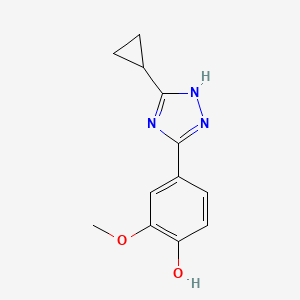
5-Iodo-6-propylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-6-propylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of iodine and propyl groups in this compound makes it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-6-propylpyrimidin-4(3H)-one typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 6-propylpyrimidin-4(3H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 6-propylpyrimidin-4(3H)-one.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include 5-azido-6-propylpyrimidin-4(3H)-one, 5-thiocyanato-6-propylpyrimidin-4(3H)-one, and 5-methoxy-6-propylpyrimidin-4(3H)-one.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is 6-propylpyrimidin-4(3H)-one.
Aplicaciones Científicas De Investigación
5-Iodo-6-propylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, including DNA and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of antiviral and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Iodo-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding with nucleophilic sites on proteins and nucleic acids, potentially altering their function. The propyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Iodo-6-methylpyrimidin-4(3H)-one
- 5-Iodo-6-ethylpyrimidin-4(3H)-one
- 5-Iodo-6-butylpyrimidin-4(3H)-one
Comparison
Compared to its analogs, 5-Iodo-6-propylpyrimidin-4(3H)-one has a unique combination of iodine and propyl groups, which may confer distinct chemical reactivity and biological activity. The propyl group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.
Propiedades
Número CAS |
141602-40-6 |
|---|---|
Fórmula molecular |
C7H9IN2O |
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
5-iodo-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9IN2O/c1-2-3-5-6(8)7(11)10-4-9-5/h4H,2-3H2,1H3,(H,9,10,11) |
Clave InChI |
HSMVYUGQKGENLY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=O)NC=N1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11792187.png)

![2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11792198.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11792200.png)
![2-(6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11792210.png)

![2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792231.png)




![2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B11792252.png)
